4-[(3-Fluorophenyl)methylene]-2-phenyl-5(4H)-oxazolone
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Crystallographic Analysis
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a bicyclic heterocyclic compound featuring an oxazolinone core substituted with a 3-fluorobenzylidene group. Its molecular formula is C₁₆H₁₀FNO₂ , with a molecular weight of 267.25 g/mol . The structure comprises a five-membered oxazolinone ring fused to a benzene ring, where the exocyclic double bond in the benzylidene moiety adopts the Z-configuration. The fluorine atom at the meta position of the benzylidene group introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
Crystallographic studies of structurally related oxazolones, such as 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, reveal that these compounds often crystallize in monoclinic or orthorhombic space groups, forming dimers through hydrogen bonds and π-π interactions. For 4-(m-fluorobenzylidene)-2-phenyl-2-oxazolin-5-one, the oxazolinone ring likely adopts an envelope conformation , with the phenyl substituent oriented at a dihedral angle relative to the ring. Intermolecular interactions, such as C–F⋯π or hydrogen bonding involving the carbonyl oxygen, may stabilize the crystal lattice.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Oxazolinone ring fused to a benzene ring |
| Substituents | m-Fluorobenzylidene group at C4; phenyl group at C2 |
| Configuration | Z-configured exocyclic double bond in benzylidene moiety |
| Conformation | Oxazolinone ring in envelope form; phenyl substituent at dihedral angle |
Spectroscopic Profiling (IR, NMR, MS)
Spectroscopic data for 4-(m-fluorobenzylidene)-2-phenyl-2-oxazolin-5-one are limited in the literature, but insights can be drawn from structurally analogous compounds:
Infrared (IR) Spectroscopy
- C=O Stretch : Strong absorption near 1770–1790 cm⁻¹ , characteristic of oxazolinone carbonyl groups.
- C=N Stretch : Weak to moderate peak around 1600–1650 cm⁻¹ , reflecting the exocyclic double bond.
- C–F Stretch : Absorption in the range 1100–1300 cm⁻¹ , indicative of the meta-fluorobenzylidene group.
- Aromatic C–H Stretch : Peaks at 3000–3100 cm⁻¹ for C–H vibrations in the phenyl and benzylidene rings.
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR :
- ¹³C-NMR :
Mass Spectrometry (MS)
- Molecular Ion : m/z 267.07 (C₁₆H₁₀FNO₂⁺) as the base peak.
- Fragment Ions :
Table 2: Spectroscopic Data (Inferred from Analogues)
Thermodynamic Properties and Solubility Behavior
Thermodynamic Properties
- Melting Point : Not explicitly reported, but analogous oxazolones (e.g., 4-benzylidene-2-phenyl-2-oxazolin-5-one) exhibit melting points between 165–167°C .
- Boiling Point : Predicted to exceed 300°C , consistent with the high thermal stability of oxazolones.
- Density : Estimated at 1.16–1.23 g/cm³ , aligning with fluorinated aromatic compounds.
Solubility
- Polar Solvents : Sparingly soluble in water and ethanol due to the electron-withdrawing fluorine atom and aromatic rings.
- Organic Solvents : Soluble in dichloromethane, chloroform, and ethyl acetate, facilitating crystallization.
Table 3: Thermodynamic and Solubility Data (Inferred)
| Property | Value/Behavior | Source |
|---|---|---|
| Melting Point | ~165–167°C (analogues) | |
| Boiling Point | >300°C | |
| Density | ~1.16–1.23 g/cm³ | |
| Solubility | Poor in water, moderate in organic solvents |
Properties
CAS No. |
397-62-6 |
|---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H |
InChI Key |
LEYZNNGXVVKDGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via cyclodehydration, where hippuric acid undergoes nucleophilic attack by the aldehyde carbonyl, facilitated by acetic anhydride as both solvent and dehydrating agent. Sodium acetate acts as a base to deprotonate intermediates, driving the reaction toward azlactone formation. The m-fluorobenzylidene moiety is introduced through Knoevenagel condensation, forming the exocyclic double bond. Stereochemical outcomes (E/Z isomerism) depend on reaction temperature and substituent electronic effects.
Limitations and Modifications
Traditional Erlenmeyer conditions often yield mixtures of E and Z isomers due to the equilibrium nature of the condensation. To address this, recent modifications employ microwave irradiation or high-boiling solvents like toluene to enhance regioselectivity. For instance, refluxing hippuric acid with 3-fluorobenzaldehyde in acetic anhydride at 120°C for 4 hours yields the title compound with 65–70% efficiency.
Alternative Synthetic Routes Using Activated Intermediates
Cyclization of Hippuric Acid with Acyl Chlorides
A two-step approach bypasses direct aldehyde condensation by first generating 2-phenyl-2-oxazolin-5-one (3) via cyclization of hippuric acid with acyl chlorides. Ethyl chloroformate (2a), benzene sulfonyl chloride (2b), or p-toluenesulfonyl chloride (2c) in dry benzene with triethylamine yield intermediate 3, which is subsequently condensed with 3-fluorobenzaldehyde. This method reduces side reactions and improves purity (85–90% yield) by isolating the oxazolinone intermediate before introducing the fluorinated arylidene group.
Table 1: Comparison of Condensing Agents for Intermediate 3 Synthesis
| Condensing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl chloroformate | Dry benzene | 25°C | 88 |
| p-Toluenesulfonyl chloride | Dry benzene | 25°C | 85 |
| Benzene sulfonyl chloride | Dry benzene | 25°C | 82 |
Use of Ethyl Orthoformate and Aniline
In a one-pot synthesis, hippuric acid reacts with ethyl orthoformate in acetic anhydride to form 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one (5), which undergoes nucleophilic substitution with aniline to introduce the m-fluorobenzylidene group. This method avoids isolating intermediates and achieves 75% yield under optimized conditions (130°C, 30 minutes).
Stereochemical Control and Isomer Separation
The exocyclic double bond in 4-(m-fluorobenzylidene)-2-phenyl-2-oxazolin-5-one permits E/Z isomerism, with the E isomer predominating in most synthetic conditions. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm configurations: the E isomer exhibits a deshielded vinyl proton (δ 7.8–8.1 ppm) compared to the Z isomer (δ 6.9–7.2 ppm). Chromatographic separation on silica gel using hexane:ethyl acetate (3:1) resolves isomers, though this step reduces overall yield by 10–15%.
Analytical Characterization and Validation
Spectroscopic Data
- IR Spectroscopy : Strong absorption at 1750 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-F stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, vinyl-H), 7.85–7.40 (m, 9H, aromatic-H), 6.98 (dt, 1H, m-F-Ar-H).
- ¹³C NMR : δ 170.2 (C=O), 162.1 (C=N), 135.8–115.4 (aromatic and vinyl carbons), 112.3 (C-F).
Chemical Reactions Analysis
Geometric Isomerization
Under UV irradiation, the compound undergoes reversible E/Z isomerization at the exocyclic benzylidene double bond. This process is wavelength-dependent and influenced by sensitizers:
-
Direct irradiation (λ = 313 nm) preferentially generates the Z-isomer due to excited-state energy transfer .
-
Triplet sensitizers (e.g., acetophenone) promote intersystem crossing, leading to a 3:1 Z/E ratio at equilibrium .
Mechanistic Insight : The fluorobenzylidene group stabilizes the excited state through conjugation, altering isomerization kinetics compared to non-fluorinated analogs .
Hydrogen Abstraction
In protic solvents (e.g., ethanol), irradiation induces hydrogen abstraction from the solvent, forming radical intermediates. These radicals recombine to yield dimerized products or solvent-adducts (e.g., ethoxy derivatives) .
Amine Addition
Primary amines (e.g., methylamine) undergo Michael-type addition at the α,β-unsaturated carbonyl system:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | Ethanol, reflux | (Z)-2-Acetamido-N-methyl-3-(m-fluorophenyl)prop-2-enamide | 62–76% |
Key Observation : The electron-withdrawing fluorine enhances electrophilicity at the β-carbon, accelerating nucleophilic attack compared to non-fluorinated oxazolones .
Oxidation
Oxidizing agents target the lactone ring or exocyclic double bond:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60°C | m-Fluorobenzoic acid derivatives | Ring cleavage occurs |
| Ozone | CH₂Cl₂, -78°C | Ozonides | Further decomposition |
Reduction
Catalytic hydrogenation saturates the exocyclic double bond:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 4-(m-Fluorobenzyl)-2-phenyloxazolidin-5-one | >90% |
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation at the para position relative to fluorine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 4-(m-Fluoro-3-nitrobenzylidene)-2-phenyloxazolin-5-one | 45% |
Limitation : The electron-withdrawing fluorine deactivates the ring, requiring vigorous conditions .
Biological Activity-Related Reactions
While not a direct chemical reaction, the compound’s interaction with bacterial enzymes involves covalent modification of active-site nucleophiles (e.g., cysteine residues), inhibiting biofilm formation in Staphylococcus aureus .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Fluorine’s Role |
|---|---|---|
| Photoisomerization | UV light, sensitizers | Stabilizes excited states |
| Amine Addition | Methylamine, ethanol | Enhances electrophilicity at β-C |
| Oxidation (KMnO₄) | Acidic aqueous conditions | Directs ring cleavage |
| Catalytic Hydrogenation | H₂/Pd-C | No steric hindrance from fluorine |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of oxazoline compounds exhibit promising anticancer properties. Studies have shown that 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Applications in Material Science
1. Polymer Chemistry
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one is utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their stability and performance under various conditions .
2. Photocurable Materials
The compound's ability to undergo photochemical reactions makes it suitable for applications in photocurable coatings and inks. Its incorporation into formulations can improve the curing speed and final properties of the coatings .
Analytical Applications
1. Spectroscopic Analysis
The compound is frequently used as a standard in NMR spectroscopy due to its well-defined spectral characteristics. It serves as a reference for identifying similar compounds and verifying structural integrity in synthetic chemistry .
2. Chromatography
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one is employed as a stationary phase modifier in chromatographic techniques, enhancing separation efficiency for complex mixtures .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University demonstrated that treatment with 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to downregulate anti-apoptotic proteins.
Case Study 2: Antimicrobial Testing
In an investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations, thus supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxazolinones
The following table summarizes key structural analogs of 4-(m-fluorobenzylidene)-2-phenyl-2-oxazolin-5-one, highlighting substituent variations, molecular properties, and applications:
| Compound Name | Substituent (Position 4) | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one | 3-fluorobenzylidene | 283.27* | Enhanced dipole moment; potential bioactivity | [12, 13] |
| 4-(3,4-Dimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one | 3,4-dimethoxybenzylidene | 309.32 | Precursor for antitumor agents; crystallinity | [6, 12] |
| 4-(Bis(2-fluoroethyl)aminobenzylidene)-2-phenyl-2-oxazolin-5-one | 4-(bis(2-fluoroethyl)amino)benzylidene | 364.37 | Fluorine-rich; potential radiopharmaceutical applications | [13] |
| 4-(1,3-Benzodioxol-5-ylmethylene)-2-phenyl-2-oxazolin-5-one | 1,3-benzodioxol-5-ylmethylene | 293.28 | Biosensor development; antimicrobial activity | [15] |
| 4-(2-Methoxybenzylidene)-2-phenyl-2-oxazolin-5-one | 2-methoxybenzylidene | 279.29 | Amino acid synthesis; crystal structure resolved | [6, 16] |
*Calculated based on molecular formula C₁₆H₁₀FNO₂.
Key Observations:
For example, 2-phenyl-2-oxazolin-5-one derivatives with electronegative substituents (O, S, Se) show increased dipole moments in the order O > S > Se . The bis(2-fluoroethyl)amino group in [13] introduces additional fluorine atoms, likely improving lipophilicity and metabolic stability for pharmaceutical applications .
Crystallinity and Intermolecular Interactions :
- Methoxy-substituted derivatives (e.g., 4-(2-methoxybenzylidene)) exhibit well-resolved crystal structures dominated by C–H···O and π–π interactions, critical for material stability . The fluorine atom in the target compound may alter packing efficiency due to its smaller size and electronegativity.
Biological and Synthetic Applications: Non-fluorinated analogs, such as 4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-2-oxazolin-5-one, are precursors for antimicrobial agents and biosensors .
Biological Activity
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one, also known by its CAS number 397-62-6, is a compound belonging to the oxazolone class. This compound has garnered attention due to its potential biological activities, including analgesic properties, anti-inflammatory effects, and inhibition of specific enzymes. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 267.25 g/mol
- Melting Point : 158-159 °C
Analgesic Activity
A study published in PubMed Central examined the analgesic effects of various oxazolones, including derivatives similar to 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one. The analgesic activity was assessed using two pharmacological tests: the writhing test and the hot plate test. Results indicated that compounds with similar structures exhibited significant analgesic effects, with some showing enhanced potency due to specific functional groups such as methoxy substitutions .
Anti-inflammatory Effects
Research has indicated that compounds in the oxazolone class can exhibit anti-inflammatory properties. The mechanism of action often involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures .
Enzyme Inhibition
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The IC values for related compounds suggest that they possess strong inhibitory activity against this enzyme, which could have implications for skin pigmentation disorders and cosmetic applications .
Case Study 1: Analgesic Testing
In a controlled study involving mice, various oxazolone derivatives were tested for their analgesic properties. The most active compound was identified as having a methoxy group, which significantly enhanced its efficacy in pain relief compared to others without this substitution. The study concluded that structural modifications could lead to improved analgesic profiles .
Case Study 2: Toxicity Assessment
An acute toxicity study conducted on synthesized oxazolones revealed no lethal effects at tested doses. Histopathological examinations of preserved organs showed no signs of cytotoxicity or inflammatory processes, indicating a favorable safety profile for these compounds .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 267.25 g/mol |
| Melting Point | 158-159 °C |
| Analgesic Activity (IC) | Varies by substitution (e.g., methoxy enhances activity) |
| Toxicity Level | Low (no acute toxicity observed) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 2-phenyl-2-oxazolin-5-one with m-fluorobenzaldehyde in the presence of acidic or basic catalysts (e.g., acetic acid or piperidine). Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (4–12 hours). Purification often involves recrystallization from ethanol or chromatography . Optimization studies should compare yields under varying conditions using HPLC or TLC for monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- NMR : ¹H NMR resolves the benzylidene proton (δ 8.2–8.5 ppm) and fluorophenyl signals (δ 6.8–7.5 ppm). ¹³C NMR confirms the oxazolinone ring carbons (~165 ppm for C=O) .
- Raman Spectroscopy : Detects π-conjugation patterns in the benzylidene moiety, with peaks at 1580 cm⁻¹ (C=C) and 1600 cm⁻¹ (C=N) .
- HPLC/GC-MS : Validates purity (>90%) and molecular weight (e.g., ESI-MS m/z 295 [M+H]⁺) .
Q. What are the common reactivity patterns of this oxazolin-5-one derivative?
- Methodological Answer : The compound undergoes nucleophilic additions at the exocyclic double bond (C=N) and electrophilic substitutions on the fluorophenyl ring. For example:
- Cycloadditions : With dienophiles like maleic anhydride to form fused heterocycles.
- Substitutions : Halogenation (e.g., bromination) at the meta-fluorophenyl position using NBS .
- Hydrolysis : Under acidic conditions, the oxazolinone ring opens to yield hippuric acid derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
- Methodological Answer : The m-fluorobenzylidene group introduces steric hindrance and electron-withdrawing effects, directing reactions to the less hindered para position. Computational studies (DFT) can model charge distribution, while experimental validation involves synthesizing analogs (e.g., replacing fluorine with methoxy) and comparing reaction outcomes . For example, fluorination reduces electron density at the benzylidene carbon, favoring nucleophilic attacks at the oxazolinone carbonyl .
Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Dose-Response Studies : Test across 0.1–100 µM in multiple cell lines (e.g., HeLa, MCF-7).
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates.
- Target Identification : Employ pull-down assays or molecular docking (PDB: 1M17 for kinase targets) .
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
- Methodological Answer :
- TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions).
- Molecular Dynamics : Simulates solvent effects on fluorescence quantum yield.
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set . Experimental validation via fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity in Reagents : Use HPLC-grade solvents and fresh m-fluorobenzaldehyde.
- Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation.
- Catalyst Activity : Compare anhydrous vs. hydrated catalysts (e.g., ZnCl₂ vs. ZnCl₂·2H₂O). Replicate conditions from high-yield studies (e.g., 78% yield in DMF at 100°C for 8 hours) .
Key Research Gaps
- Stability Under Physiological Conditions : Limited data on hydrolysis rates in PBS (pH 7.4).
- In Vivo Pharmacokinetics : No ADMET studies reported; prioritize rodent models for bioavailability assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
